molecular formula C10H18F3NO3 B2505026 tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate CAS No. 1039356-92-7

tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate

Cat. No.: B2505026
CAS No.: 1039356-92-7
M. Wt: 257.253
InChI Key: GVPGALPCOIOGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butylN-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H18F3NO3 and its molecular weight is 257.253. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have been involved in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of various compounds, including pyrrolo[2,1-a]isoquinolines, showcasing the compound's utility in complex synthesis pathways (E. Garcia et al., 2006). Similarly, the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone has been reported, highlighting the compound's role in generating chiral auxiliaries and its implications for waste disposal and the synthesis of other critical compounds (M. Brenner et al., 2003).

Catalytic and Asymmetric Reactions

The compound has been utilized in the synthesis of tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction, demonstrating its application in creating chiral compounds via catalytic processes, which are crucial for the synthesis of bioactive molecules and pharmaceutical intermediates (J. Yang et al., 2009).

Environmental and Biological Applications

Investigations into insect pest control agents have identified novel chiral butanoate esters (juvenogens) derived from the compound, indicating its potential in developing environmentally friendly pest management solutions. These studies highlight the synthesis and application of chiral precursors in biochemically activated insect hormonogenic compounds (Z. Wimmer et al., 2007). Furthermore, aqueous phosphoric acid has been identified as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, underscoring the compound's significance in the synthesis of clarithromycin derivatives and its role in preserving the stereochemical integrity of substrates (Bryan Li et al., 2006).

Material Science and Engineering

The compound's derivatives have been explored for their antioxidant properties and potential use as lubricating base oil, demonstrating the multifaceted applications of such compounds in material science and engineering (T. Jing, 2012).

Properties

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO3/c1-8(2,3)17-7(15)14-6(9(4,5)16)10(11,12)13/h6,16H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGALPCOIOGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C)(C)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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